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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of Jasmine lactone, with a specific focus on its deuterated analogue, Jasmine lactone-d2. Due
to the current absence of publicly available experimental spectroscopic data for Jasmine
lactone-d2, this document presents the known data for the non-deuterated parent compound
as a foundational reference. Furthermore, it outlines the theoretical implications of deuterium
labeling on the corresponding spectra and furnishes detailed experimental protocols for the
acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data. A generalized workflow for the synthesis and subsequent spectroscopic analysis of
deuterated isotopologues is also provided. This guide is intended to serve as a valuable
resource for researchers engaged in the synthesis, characterization, and application of
isotopically labeled compounds in drug development and metabolic studies.

Introduction

Jasmine lactone, a naturally occurring aroma compound found in jasmine oil and various fruits,
is a significant molecule in the fragrance and flavor industries.[1] Its deuterated isotopologue,
Jasmine lactone-d2, is of particular interest for use as an internal standard in quantitative
mass spectrometry-based assays, such as stable isotope dilution analysis, which is crucial for
pharmacokinetic and metabolic studies in drug development.[2] The incorporation of deuterium
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atoms provides a distinct mass shift without significantly altering the chemical properties of the
molecule, enabling precise quantification in complex biological matrices.[3]

This document compiles the available spectroscopic data for Jasmine lactone and provides a
predictive analysis for Jasmine lactone-d2, alongside standardized protocols for its empirical
characterization.

Spectroscopic Data

Currently, experimental spectroscopic data for Jasmine lactone-d2 is not available in the
public domain. However, the data for the non-deuterated parent compound, Jasmine lactone
((2)-6-(pent-2-en-1-ylhtetrahydro-2H-pyran-2-one), is well-documented and serves as an
essential reference.

Predicted Spectroscopic Changes for Jasmine Lactone-
d2

The introduction of two deuterium atoms into the Jasmine lactone structure would induce
predictable changes in its spectra:

e 1H NMR: The proton signal corresponding to the deuterated position would disappear or be
significantly attenuated. If the deuterium is vicinal to other protons, the coupling patterns of
those adjacent protons would be altered.

e 13C NMR: The carbon signal at the site of deuteration would exhibit a characteristic triplet
multiplicity due to C-D coupling and would be shifted slightly upfield.

» IR Spectroscopy: The C-H stretching vibrations (typically 2850-3000 cm~1) would be
replaced by C-D stretching vibrations at a lower frequency (approximately 2100-2200 cm™1)
due to the heavier mass of deuterium.

o Mass Spectrometry: The molecular ion peak (M*) and any fragments containing the
deuterium labels would be shifted by +2 m/z units compared to the non-deuterated
compound.
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Spectroscopic Data of Jasmine Lactone (Non-
deuterated)

The following tables summarize the available spectroscopic data for the non-deuterated
Jasmine lactone.

Table 1. Mass Spectrometry Data for Jasmine Lactone[4]

Parameter Value
Molecular Formula C10H1602
Molecular Weight 168.23 g/mol
GC-MS Data

Top Peak (m/z) 99
Second Highest (m/z) 71

Third Highest (m/z) 55
MS/MS Data

Precursor lon [M+H]* (m/z) 169.1223
Top Fragment (m/z) 151
Second Highest Fragment (m/z) 112.9
Third Highest Fragment (m/z) 133

Table 2: Gas Chromatography Data for Jasmine Lactone[5]

Parameter Value
Column Type Capillary
Active Phase DB-Wax
Retention Index 2156
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Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Jasmine lactone-
d2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra to confirm the molecular structure and the
position of deuterium labeling.

Instrumentation:

e A 400 MHz (or higher) NMR spectrometer.
» Standard 5 mm NMR tubes.

Sample Preparation:

o Dissolve approximately 5-10 mg of Jasmine lactone-d2 in 0.6 mL of a deuterated solvent
(e.g., CDCls, Acetone-ds).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).
o Transfer the solution to an NMR tube.

IH NMR Acquisition:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

Relaxation Delay (d1): 1-2 seconds.

Temperature: 298 K.

13C NMR Acquisition:
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Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30).

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more (adjust for optimal signal-to-noise).

Relaxation Delay (d1): 2 seconds.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and confirm the presence of C-D bonds.
Instrumentation:

o Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory.

Sample Preparation:

o Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
e Place a small drop of neat Jasmine lactone-d2 liquid onto the ATR crystal.

Data Acquisition:

e Spectral Range: 4000-400 cm~1,

» Resolution: 4 cm™2.

e Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern, confirming the
incorporation of two deuterium atoms.

Instrumentation:
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e Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron lonization
(El) source.

e High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass
determination.

GC-MS Analysis:

o Sample Preparation: Prepare a dilute solution of Jasmine lactone-d2 (e.g., 100 pg/mL) in a
volatile solvent like dichloromethane or ethyl acetate.

e GC Conditions:
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
o Injector Temperature: 250 °C.
o Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
o Carrier Gas: Helium at a constant flow rate.
e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: 40-400 m/z.
o Source Temperature: 230 °C.
High-Resolution MS (HRMS) Analysis:

o Sample Preparation: Prepare a dilute solution (e.g., 1 pg/mL) in a suitable solvent for direct
infusion or LC-MS.

o Data Acquisition: Acquire data in positive ion mode to observe the [M+H]* or [M+Na]*
adducts and determine the accurate mass.

Synthesis and Analysis Workflow
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The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of a deuterated compound like Jasmine lactone-d2.

Workflow for Synthesis and Spectroscopic Analysis of Jasmine lactone-d2
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Caption: Synthesis and Analysis Workflow.

Conclusion

While direct experimental data for Jasmine lactone-d2 remains to be published, this guide
provides a solid foundation for its spectroscopic characterization. By utilizing the data of the
non-deuterated analogue as a reference and applying the detailed experimental protocols
provided, researchers can confidently undertake the synthesis and analysis of this and other
deuterated lactones. The successful characterization of Jasmine lactone-d2 will be invaluable
for its application in advanced analytical studies within the fields of drug metabolism and
pharmacokinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12385006?utm_src=pdf-body-img
https://www.benchchem.com/product/b12385006?utm_src=pdf-body
https://www.benchchem.com/product/b12385006?utm_src=pdf-body
https://www.benchchem.com/product/b12385006?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/jasmine-lactone.html
https://patents.google.com/patent/WO1994007887A1/un
https://hwb.gov.in/sites/default/files/nuclear/L15.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Jasmine-lactone
https://webbook.nist.gov/cgi/inchi?ID=R327198&Mask=2000
https://www.benchchem.com/product/b12385006#spectroscopic-data-of-jasmine-lactone-d2
https://www.benchchem.com/product/b12385006#spectroscopic-data-of-jasmine-lactone-d2
https://www.benchchem.com/product/b12385006#spectroscopic-data-of-jasmine-lactone-d2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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